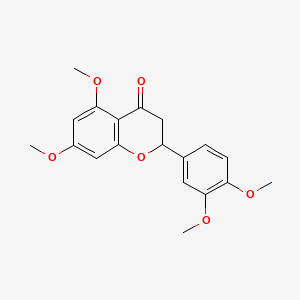

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one

Description

Chemical Structure and Properties The compound 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one is a flavone derivative characterized by a benzopyran-4-one core with a 2,3-dihydro modification (partial hydrogenation) and methoxy substitutions at positions 3,4 on the phenyl ring and 5,7 on the chromone scaffold. Its molecular formula is C₁₉H₁₈O₆ (molecular weight: 342.3 g/mol) . The compound is also known as 5,7,3’,4’-tetramethoxyflavone and is synthesized for studies in medicinal chemistry due to its structural similarity to bioactive flavonoids. It is stable as a solid under recommended storage conditions (-20°C) .

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O6/c1-21-12-8-17(24-4)19-13(20)10-15(25-18(19)9-12)11-5-6-14(22-2)16(7-11)23-3/h5-9,15H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXNMRFTZWGJIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70937793 | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17060-20-7 | |

| Record name | 3',4',5,7-Tetramethyoxyflavanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017060207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(3,4-Dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70937793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one typically involves multiple steps, starting from commercially available starting materials. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate reagents under controlled conditions to form the desired benzopyran derivative . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the benzopyran ring are replaced with other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and the use of solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced forms of the compound. Substitution reactions can introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

Antioxidant Activity

Research indicates that compounds related to 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that such compounds can scavenge free radicals effectively .

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties. In vitro and in vivo studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, making it a candidate for developing treatments for chronic inflammatory conditions .

Anticancer Potential

There is emerging evidence suggesting that this compound may possess anticancer properties. It has been reported to induce apoptosis (programmed cell death) in certain cancer cell lines while exhibiting low toxicity to normal cells. This selective cytotoxicity is particularly valuable in cancer therapy .

Neuroprotective Effects

Neuroprotective studies indicate that derivatives of this compound may help protect neuronal cells from damage induced by oxidative stress and inflammation. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Synthetic Routes

Several synthetic methods have been developed for producing this compound. Common methods include:

- Condensation Reactions : Utilizing phenolic compounds and appropriate aldehydes under acidic conditions.

- Cyclization Reactions : Employing cyclization techniques involving the formation of the benzopyran ring from simpler precursors.

These synthetic approaches allow for the modification of the compound to enhance its biological activity or alter its pharmacokinetic properties .

Case Study 1: Antioxidant Evaluation

A study published in the Indian Journal of Chemistry evaluated the antioxidant capacity of various chromenone derivatives, including this compound. The results indicated a strong correlation between structural modifications and antioxidant activity, highlighting the significance of methoxy groups in enhancing efficacy .

Case Study 2: Anticancer Activity Assessment

In a recent investigation published in Tetrahedron Letters, researchers assessed the anticancer effects of this compound on human breast cancer cell lines. The study concluded that it significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .

Case Study 3: Neuroprotective Mechanisms

A research article focused on neuroprotection demonstrated that this compound could reduce oxidative damage in neuronal cells exposed to neurotoxic agents. The findings suggest a mechanism involving the modulation of signaling pathways related to oxidative stress response .

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, influencing signaling pathways, and interacting with cellular receptors. These interactions can lead to various biological effects, such as reducing oxidative stress, inhibiting inflammation, and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related benzopyran-4-one derivatives, emphasizing substitutions, molecular properties, and biological relevance:

Key Comparative Insights

Substitution Patterns and Bioactivity: The target compound’s four methoxy groups (3,4 on A-ring; 5,7 on B-ring) confer high lipophilicity, enhancing membrane permeability but reducing water solubility compared to hydroxylated analogs like 3,5-Dihydroxy-6,7,3',4'-tetramethoxyflavone .

Stereochemical and Structural Effects: The (2S)-configured dihydro derivative () demonstrates how chirality affects pharmacokinetics, with the 2S isomer showing distinct metabolic stability compared to racemic mixtures .

Synthetic and Reactivity Considerations :

- Methoxy groups are typically introduced via methylation of hydroxyl precursors using reagents like methyl iodide or dimethyl sulfate under basic conditions. The target compound’s synthesis likely involves selective protection/deprotection steps to achieve regioselective methoxylation .

- Reactivity studies on lignin model compounds () suggest that 3,4-dimethoxyphenyl groups resist alkaline cleavage better than hydroxylated analogs, implying greater stability in basic environments .

Biological Relevance: Methoxylated flavones like the target compound are often investigated for anti-inflammatory and antioxidant properties, though hydroxylated analogs generally exhibit stronger radical-scavenging activity due to phenolic -OH groups . The dihydro modification may reduce cytotoxicity compared to fully unsaturated flavones, as seen in related dihydroflavonols .

Biological Activity

Overview

2-(3,4-Dimethoxyphenyl)-2,3-dihydro-5,7-dimethoxy-4H-1-benzopyran-4-one is a benzopyran derivative known for its diverse biological activities. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and pharmacology. Its unique structure allows it to interact with various biological pathways, making it a subject of interest for further exploration.

- IUPAC Name : 2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-2,3-dihydrochromen-4-one

- Molecular Formula : C19H22O6

- Molecular Weight : 344.4 g/mol

- CAS Number : 17060-20-7

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects against cellular damage.

Anti-inflammatory Activity

In vitro studies have demonstrated the compound's potential anti-inflammatory effects. It may inhibit the production of pro-inflammatory cytokines and enzymes, which are often elevated in chronic inflammatory conditions. This activity suggests its possible application in treating inflammatory diseases.

Anticancer Properties

The anticancer activity of this compound has been evaluated across various human cancer cell lines. Studies have shown that it induces apoptosis (programmed cell death) and inhibits cell proliferation in several tumor types.

| Cancer Cell Line | IC50 Value (µM) | Effect |

|---|---|---|

| MCF7 (Breast) | 0.23 - 0.30 | Cytotoxic |

| HCT116 (Colon) | Sub-micromolar | Cytotoxic |

| A549 (Lung) | Sub-micromolar | Cytotoxic |

These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound may modulate enzyme activities and influence signaling pathways associated with oxidative stress and inflammation. Additionally, its structural features allow it to bind to cellular receptors that regulate cell survival and apoptosis.

Case Studies

- Antiproliferative Effects : A study involving multiple human tumor cell lines demonstrated that the compound effectively inhibited cell growth at low concentrations while showing minimal toxicity to normal fibroblast cells .

- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain behaviors associated with inflammatory responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.